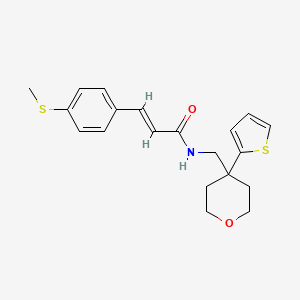

(E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Descripción

(E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a structurally complex acrylamide derivative featuring a methylthio-substituted phenyl group, a tetrahydro-2H-pyran ring, and a thiophene moiety.

Propiedades

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S2/c1-24-17-7-4-16(5-8-17)6-9-19(22)21-15-20(10-12-23-13-11-20)18-3-2-14-25-18/h2-9,14H,10-13,15H2,1H3,(H,21,22)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUKDRDCTMKHDE-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves multiple steps:

Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine. For instance, the reaction between acryloyl chloride and an amine derivative can yield the acrylamide structure.

Substitution on the Phenyl Ring: The methylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated phenyl derivative.

Incorporation of the Thiophene and Tetrahydropyran Rings: These rings can be introduced through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Amines: From reduction of the acrylamide moiety.

Substituted Phenyl Derivatives: From electrophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological targets, potentially leading to the development of new drugs or bioactive molecules.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers with specific properties or as intermediates in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism by which (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Acrylamide Motifs

Compound 1 : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112)

- Structure : Contains a nitro group (electron-withdrawing) at the para position of the phenyl ring and a propylamine substituent. The stereochemistry differs (Z/E vs. E configuration in the target compound).

- Synthesis : Prepared via cyclization of oxazol-5(4H)-one intermediates with amines .

- Bioactivity: Not explicitly reported, but nitro groups often enhance antimicrobial or antiparasitic activity.

Compound 2 : (E)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

- Structure : Replaces the thiophen-2-yl group with a 2-methoxyphenyl substituent on the tetrahydro-2H-pyran ring.

Compound 3: (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide

- Applications : Commercial availability suggests utility in kinase inhibition or as a fluorescent probe .

Bioactivity Comparisons

- Antibacterial Activity : Thiophene-carboxamide analogues (e.g., N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) exhibit moderate antibacterial efficacy, attributed to thiophene’s sulfur-mediated interactions with bacterial enzymes . The target compound’s methylthio group may similarly disrupt microbial redox pathways.

- Insecticidal Potential: Plant-derived acrylamides with thiophene motifs, such as those in C. gigantea extracts, show insecticidal activity by interfering with neurotransmitter systems .

Key Research Findings and Gaps

- Synthesis: The target compound’s tetrahydro-2H-pyran-thiophene motif may require multi-step cyclization, akin to methods for 4-aminothiophene derivatives (e.g., using dioxane and triethylamine) .

- Structural Insights : Crystallographic data for related acrylamides (e.g., (E)-2-(4-methoxyphenyl)-N-(2-pyridyl)acrylamide) reveal planar conformations stabilized by intramolecular hydrogen bonds, suggesting similar rigidity in the target compound .

- Bioactivity Gaps: No direct data exist for the target compound’s efficacy. However, analogues with thiophene and methylthio groups show promise in antibacterial and insecticidal applications, warranting further testing .

Actividad Biológica

The compound (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Acrylamide moiety : Imparts reactivity and potential biological activity.

- Methylthio substitution : Influences lipophilicity and biological interactions.

- Thiophenyl and tetrahydropyran groups : Contribute to its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of similar compounds with thiophene and acrylamide structures. For instance, derivatives of thiophene have shown significant activity against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | E. coli, S. aureus | 32 µg/mL |

| Thiophene Derivative B | P. aeruginosa, C. albicans | 16 µg/mL |

Although specific data on (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is limited, its structural similarities suggest potential antimicrobial properties that warrant further investigation.

Anti-inflammatory Activity

Compounds with acrylamide structures often exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Recent research has focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications can enhance their potency.

Case Study: COX Inhibition

In a study evaluating various acrylamide derivatives, it was found that certain modifications led to increased selectivity for COX-II over COX-I, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: COX Inhibition Potency of Acrylamide Derivatives

| Compound Name | IC50 (µM) | Selectivity Ratio (COX-II/COX-I) |

|---|---|---|

| Compound X | 0.25 | 10 |

| Compound Y | 0.15 | 12 |

While specific data on the COX inhibitory activity of (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is not available, its structural characteristics may predict similar anti-inflammatory effects.

Anticancer Activity

The anticancer potential of acrylamide derivatives has been explored in various studies, particularly focusing on their ability to induce apoptosis in cancer cells.

Research Findings

- Mechanism of Action : Many acrylamide derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation.

- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have indicated that certain derivatives can significantly reduce cell viability.

Table 3: Anticancer Activity of Acrylamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | HeLa | 3.5 |

Q & A

Q. Q1. What are the key considerations for synthesizing (E)-3-(4-(methylthio)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide with high purity?

Methodological Answer:

- Reagent Selection : Use α,β-unsaturated acryloyl chloride derivatives and amine-containing tetrahydro-2H-pyran intermediates. Ensure stoichiometric equivalence to minimize side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity. For purification, employ mixed solvents like ethyl acetate/petroleum ether (3:1 v/v) .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

- Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, acrylamide carbonyl at ~165 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Q2. How can the stereochemistry and electronic properties of this acrylamide derivative be experimentally validated?

Methodological Answer:

- X-ray Crystallography : Resolve the (E)-configuration of the acrylamide double bond and tetrahedral geometry of the tetrahydro-2H-pyran ring .

- UV-Vis Spectroscopy : Monitor π→π* transitions (λ~280 nm for thiophene and methylthiophenyl groups) to assess conjugation effects .

- Computational DFT Analysis : Compare calculated vs. experimental IR spectra (e.g., C=O stretch at ~1680 cm) to validate electronic properties .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methylthio with methoxy or halogens) to assess electronic effects on bioactivity .

- In Vitro Assays : Test kinase inhibition (e.g., EGFR or VEGFR-2) using fluorescence-based enzymatic assays. IC values should be normalized to positive controls (e.g., erlotinib) .

- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., PDB: 1M17 for EGFR). Focus on hydrogen bonding with pyran oxygen and hydrophobic interactions with thiophene .

Q. Q4. How should researchers address contradictions in reported synthetic yields or reactivity data for this compound?

Methodological Answer:

- Cross-Validation : Replicate protocols from independent studies (e.g., compare reaction times and catalyst loads). For example, EDCI/HOBt coupling may yield 60–80% vs. DCC/DMAP at 40–65% .

- Controlled Experiments : Systematically vary parameters (temperature, solvent polarity) and analyze outcomes via ANOVA to identify statistically significant optima .

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., Michael adducts from acrylamide dimerization) and adjust reaction conditions (e.g., lower temperature) .

Q. Q5. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and simulate hydrolytic/oxidative stress with HO or liver microsomes. Monitor degradation via HPLC at 0, 24, 48 h .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., sulfoxide formation from methylthio group) .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C suggests suitability for long-term storage) .

Q. Q6. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to lipid bilayers or protein active sites (e.g., 100 ns trajectories in GROMACS). Analyze RMSD/RMSF to assess conformational stability .

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities. Compare with experimental IC values to validate models .

- ADMET Prediction : Employ SwissADME or ADMETLab to forecast permeability (LogP ~3.5), CYP450 inhibition, and hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.